molecular formula C17H18BrNO4S B2866015 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 914619-39-9

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2866015
CAS No.: 914619-39-9
M. Wt: 412.3
InChI Key: RBNRNHMOUYEWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that features a brominated benzene ring with methoxy groups and a sulfonyl group attached to an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves multiple steps, starting with the bromination of a dimethoxybenzene derivative. The bromination is usually carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated product is then subjected to further reactions to introduce the sulfonyl group and the indoline moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would be essential to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of sulfonamide derivatives.

Scientific Research Applications

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various binding interactions, while the sulfonyl group can form strong hydrogen bonds with target molecules. The indoline moiety can interact with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to the presence of the sulfonyl group attached to an indoline moiety, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-11-8-12-6-4-5-7-14(12)19(11)24(20,21)17-10-15(22-2)13(18)9-16(17)23-3/h4-7,9-11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNRNHMOUYEWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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